N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide

5-HT7 antagonist CNS disorders serotonin receptor

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide (CAS 1069934-11-7) is a synthetic tetrahydroisoquinoline propyl sulfonamide derivative containing a picolinamide moiety. Structurally, it belongs to a class of compounds primarily investigated as ligands for the 5-HT7 serotonin receptor, as disclosed in patent literature covering tetrahydroisoquinoline sulfonamides.

Molecular Formula C18H21N3O3S
Molecular Weight 359.44
CAS No. 1069934-11-7
Cat. No. B2444065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
CAS1069934-11-7
Molecular FormulaC18H21N3O3S
Molecular Weight359.44
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C18H21N3O3S/c1-2-11-25(23,24)21-10-8-14-6-7-16(12-15(14)13-21)20-18(22)17-5-3-4-9-19-17/h3-7,9,12H,2,8,10-11,13H2,1H3,(H,20,22)
InChIKeyNKVDGDNRQBOBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide (CAS 1069934-11-7): Class, Data Limitations, and Selection Rationale


N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide (CAS 1069934-11-7) is a synthetic tetrahydroisoquinoline propyl sulfonamide derivative containing a picolinamide moiety [1]. Structurally, it belongs to a class of compounds primarily investigated as ligands for the 5-HT7 serotonin receptor, as disclosed in patent literature covering tetrahydroisoquinoline sulfonamides [2]. However, public quantitative pharmacological data—such as receptor binding affinities (Ki), functional activity (EC50/IC50), or selectivity profiles—for this specific compound are not available in peer-reviewed journals or authoritative open databases. Its observable differentiation from close analogs therefore cannot be established with quantitative rigor using currently accessible primary sources.

Why In-Class Tetrahydroisoquinoline Sulfonamides Cannot Be Interchanged Blindly: The Case for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide


The tetrahydroisoquinoline propyl sulfonamide chemotype, as described in 5-HT7 receptor patents [1], exhibits high susceptibility to structural modifications that profoundly alter target affinity and selectivity. Even minor changes in the N-acyl substituent (here, picolinamide versus benzamide, acetamide, or naphthamide analogs) are known within this scaffold class to shift binding kinetics, functional activity (e.g., inverse agonism versus antagonism), and off-target profiles [1]. Consequently, two compounds sharing the identical tetrahydroisoquinoline-propylsulfonyl core but differing in the terminal amide cannot be assumed to be functionally equivalent, making procurement based solely on scaffold similarity a high-risk strategy for reproducible research [2].

Quantitative Differentiation Evidence for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide: Head-to-Head Comparator Analysis


5-HT7 Receptor Binding Affinity: Target Compound vs. Class Reference Antagonists

No primary research article or publicly available database reports a measured Ki, IC50, or EC50 value for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide at the 5-HT7 receptor. The compound falls within the generic Markush structure of US 8,148,397 [1], but the patent does not list it among the individually characterized examples with explicit binding data. By contrast, related tetrahydroisoquinoline sulfonamides in the same patent family have disclosed Ki values in the low nanomolar range (e.g., 10 nM for representative compounds) against human 5-HT7 [1]. Without a measured value for the target compound, no quantitative affinity comparison can be made.

5-HT7 antagonist CNS disorders serotonin receptor

Selectivity Profile Against Other Serotonin Receptor Subtypes

No published selectivity data exist for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide across 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, or other aminergic receptors. The Vermeulen et al. (2004) study demonstrates that structurally analogous tetrahydroisoquinoline arylsulfonamides can exhibit functional selectivity (inverse agonism) at 5-HT7 versus neutral antagonism at off-targets [1], but this specific compound was not among the tested analogs. A scientist seeking a 5-HT7-selective ligand cannot assess the risk of off-target engagement with this compound.

selectivity 5-HT receptor family off-target activity

Functional Activity: Inverse Agonism, Antagonism, or Partial Agonism at 5-HT7

The functional signature (e.g., inverse agonism versus neutral antagonism) at the 5-HT7 receptor is critical for therapeutic or tool compound applications. Vermeulen et al. (2004) characterized several tetrahydroisoquinoline sulfonamides as inverse agonists, but did not include N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide [1]. The comparator class exhibits a range of functional activities depending on the specific aryl substituent; however, no functional assay result is publicly available for the target compound.

functional activity inverse agonism cAMP assay

Physicochemical Properties and In Vitro ADME Profile vs. Drug-Like Analog Benchmarks

Calculated physicochemical properties for the target compound (MW 359.4, cLogP ~1.8, tPSA ~89 Ų) can be derived from its SMILES structure , but no experimental solubility, permeability (PAMPA/Caco-2), metabolic stability (microsomal clearance), or plasma protein binding data are publicly available. Closely related tetrahydroisoquinoline sulfonamides, such as those in the patent, have demonstrated moderate to high metabolic stability in human liver microsomes (e.g., t1/2 > 30 min) [1]; however, the specific picolinamide substitution could alter these properties substantially. Without experimental ADME data for the target compound, claims of superior developability cannot be substantiated.

drug-likeness physicochemical properties ADME

Scientifically Justified Application Scenarios for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide


Exploratory Medicinal Chemistry Within the 5-HT7 Receptor Patent Space

The compound's structure falls within the Markush claims of US 8,148,397 [1], which describes tetrahydroisoquinoline propyl sulfonamides as 5-HT7 antagonists. Therefore, it may serve as a reference compound in medicinal chemistry campaigns seeking to map structure–activity relationships (SAR) around the picolinamide substituent, provided the user independently generates all binding and functional data to contextualize it within the patent landscape [2]. Its procurement could be justified only when accompanied by an explicit plan to generate primary pharmacological data that are currently absent from the public domain.

Computational Chemistry Model Building and Docking Studies

Given the availability of its 2D/3D structure from SMILES [1], the compound can be employed as a computational probe for molecular docking or molecular dynamics simulations against the 5-HT7 receptor homology model or crystal structure [2]. This scenario does not require experimental potency data a priori and can help generate hypotheses about the role of the picolinamide moiety in receptor interactions that could be tested with analogs whose binding data are known.

Chemical Biology Tool for Studying 5-HT7-Mediated Pathways (with Caution)

If a research group possesses the internal capability to perform full pharmacological characterization (radioligand binding, functional assays, selectivity panels), the compound could be screened as a candidate 5-HT7 ligand. However, until such characterization is complete, the compound remains an unvalidated tool and should not be used as a reference agonist or antagonist in mechanism-of-action studies. Users should instead prioritize tetrahydroisoquinoline sulfonamides with documented Ki values and functional profiles from the Vermeulen et al. 2004 series [1].

Quote Request

Request a Quote for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.